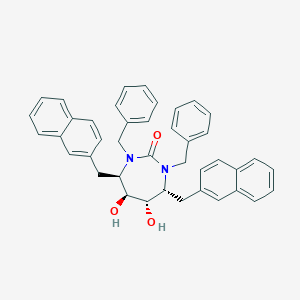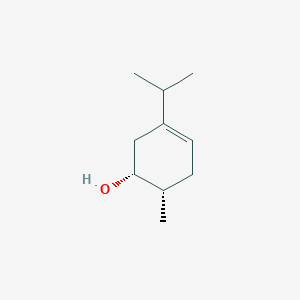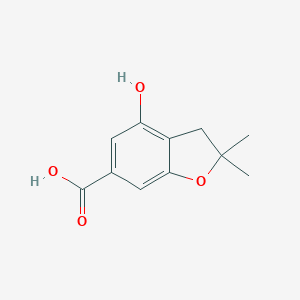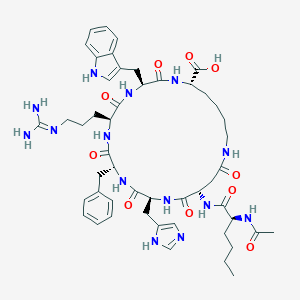![molecular formula C10H10N2O6P2 B069761 [2,2'-Bipyridine]-4,4'-diyldiphosphonic acid CAS No. 194800-56-1](/img/structure/B69761.png)
[2,2'-Bipyridine]-4,4'-diyldiphosphonic acid
概要
説明
2,2’-Bipyridine is a bipyridine in which the two pyridine moieties are linked by a bond between positions C-2 and C-2’. It has a role as a ferroptosis inhibitor and a chelator .
Synthesis Analysis
The synthesis of a biologically active Ru (bpy) 32+ -N-hydroxysuccinimide (NHS) ester, its covalent labeling with both antibodies and DNA probes, and the detection and quantification of ECL in a microfluidic system with a paramagnetic microbead solid support have been reported .Molecular Structure Analysis
In the solid state, molecules of 2,2’-bipyridine are strictly planar with a trans-conformation about the inter-annular C–C bond .Chemical Reactions Analysis
The most efficient electrochemiluminescence (ECL) reaction to date is based on tris (2,2’-bipyridyl)ruthenium (II) (Ru (bpy) 32+) with tripropylamine (TPrA) as the co-reactant .Physical And Chemical Properties Analysis
The molecular formula of 2,2’-Bipyridine is C10H8N2 and its molecular weight is 156.18 g/mol .科学的研究の応用
Synthesis of Bipyridine Derivatives
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The synthesis methods and their characteristics are important to understand .
Ligands in Transition-Metal Catalysis
Bipyridines and their derivatives are extensively used as fundamental components in various applications, including as ligands in transition-metal catalysis . They play a crucial role in many fields including catalysis and material chemistry .
Photosensitizers
Bipyridines are also used as photosensitizers . Photosensitizers are molecules that absorb light and transfer the energy to other molecules in their vicinity, enabling a variety of light-driven chemical reactions.
Viologens
With regard to 4,4’-bipyridines, the quaternization of nitrogens generates viologens, which are known for their good electrochemical properties . Viologens are used in a variety of applications, including electrochromic devices, redox flow batteries, and molecular electronics.
Supramolecular Structures
The nitrogen atoms of bipyridines are able to interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to supramolecular structures with interesting properties .
Biologically Active Molecules
Bipyridines and their derivatives are used as fundamental components in the creation of biologically active molecules . These molecules have a wide range of applications in medicinal chemistry and drug design.
Ruthenium(II) Complexes
The detailed synthesis and characterization of four ruthenium(II) complexes is reported, in which a 2,2’-bipyridine ligand functionalized at the 4,4’ positions with benzo[1,2-b:4,5-b’]dithiophene derivatives and 2,2’-bipyridine-4,4’-dicarboxylic acid unit is used .
Material Chemistry
Bipyridines have an impact in many fields including material chemistry . They are used in the design and development of new materials .
作用機序
Target of Action
The primary targets of [2,2’-Bipyridine]-4,4’-diyldiphosphonic acid are metal ions, particularly transition metals . The compound acts as a bidentate chelating ligand, forming complexes with these metal ions .
Mode of Action
The compound interacts with its targets by binding to them through a process known as chelation . This interaction results in the formation of a ring that includes the metal ion and the ligand . The resulting complexes can exhibit various properties depending on the specific metal ion involved .
Biochemical Pathways
For instance, copper complexes have been shown to be involved in various biochemical pathways in many metalloenzymes .
Pharmacokinetics
The compound’s ability to form complexes with metal ions could potentially influence its bioavailability .
Result of Action
The molecular and cellular effects of [2,2’-Bipyridine]-4,4’-diyldiphosphonic acid’s action are largely dependent on the specific metal ions it interacts with. For example, when the compound forms complexes with copper ions, it can influence the function and reactivity of copper in biological and environmental systems .
Action Environment
The action, efficacy, and stability of [2,2’-Bipyridine]-4,4’-diyldiphosphonic acid can be influenced by various environmental factors. For instance, the presence of specific metal ions in the environment can affect the compound’s ability to form complexes . Additionally, factors such as pH and temperature can potentially influence the compound’s stability and activity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[2-(4-phosphonopyridin-2-yl)pyridin-4-yl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6P2/c13-19(14,15)7-1-3-11-9(5-7)10-6-8(2-4-12-10)20(16,17)18/h1-6H,(H2,13,14,15)(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBIGZBUVUVDKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1P(=O)(O)O)C2=NC=CC(=C2)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578980 | |
| Record name | [2,2'-Bipyridine]-4,4'-diylbis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2'-Bipyridine]-4,4'-diyldiphosphonic acid | |
CAS RN |
194800-56-1 | |
| Record name | [2,2'-Bipyridine]-4,4'-diylbis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does [2,2'-Bipyridine]-4,4'-diyldiphosphonic acid contribute to the accumulation of oxidative equivalents on titanium dioxide (TiO2) surfaces?
A1: [2,2'-Bipyridine]-4,4'-diyldiphosphonic acid acts as a ligand in the ruthenium polypyridyl chromophore (abbreviated as Ru(II)P(2+)). This chromophore is co-loaded onto the TiO2 surface along with a water oxidation catalyst. Upon light excitation, Ru(II)P(2+) injects an electron into the TiO2, forming Ru(III)P(3+) and leaving behind a reactive hole. This hole represents an oxidative equivalent. Importantly, the study demonstrates that this oxidized chromophore can then accept an electron from a nearby, pre-oxidized water oxidation catalyst via cross-surface electron transfer. This process effectively allows for the accumulation of two oxidative equivalents at a single site (the Ru(II)P(2+) / Ru(III)P(3+) couple), which is crucial for promoting multi-electron transfer reactions like water oxidation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-(3-Trifluoromethyl-4H-thiochromeno[4,3-c]pyrazol-1-yl)-benzenesulfonamide](/img/structure/B69691.png)



![Imidazo[1,2-B]pyridazine-6-carbaldehyde](/img/structure/B69698.png)




